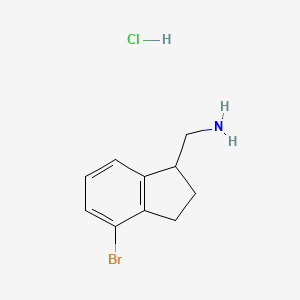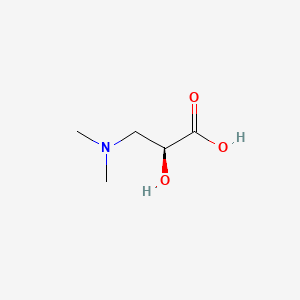![molecular formula C10H18ClF2NO B13509782 {2-Amino-7,7-difluorospiro[3.5]nonan-2-yl}methanol hydrochloride](/img/structure/B13509782.png)
{2-Amino-7,7-difluorospiro[3.5]nonan-2-yl}methanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-Amino-7,7-difluorospiro[35]nonan-2-yl}methanol hydrochloride is a chemical compound with a unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-Amino-7,7-difluorospiro[3.5]nonan-2-yl}methanol hydrochloride typically involves the reaction of 7,7-difluorospiro[3.5]nonan-2-one with appropriate amine and alcohol derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
{2-Amino-7,7-difluorospiro[3.5]nonan-2-yl}methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides or alkoxides. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
{2-Amino-7,7-difluorospiro[3.5]nonan-2-yl}methanol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mecanismo De Acción
The mechanism of action of {2-Amino-7,7-difluorospiro[3.5]nonan-2-yl}methanol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may modulate signaling pathways involved in cell growth and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 7,7-difluorospiro[3.5]nonan-2-amine hydrochloride
- 7,7-difluorospiro[3.5]nonan-2-one
- 2-ethynyl-7,7-difluorospiro[3.5]nonan-2-amine hydrochloride
- (7-azaspiro[3.5]nonan-2-yl)methanol hydrochloride
Uniqueness
{2-Amino-7,7-difluorospiro[35]nonan-2-yl}methanol hydrochloride is unique due to its specific spirocyclic structure and the presence of both amino and hydroxyl functional groups
Propiedades
Fórmula molecular |
C10H18ClF2NO |
|---|---|
Peso molecular |
241.70 g/mol |
Nombre IUPAC |
(2-amino-7,7-difluorospiro[3.5]nonan-2-yl)methanol;hydrochloride |
InChI |
InChI=1S/C10H17F2NO.ClH/c11-10(12)3-1-8(2-4-10)5-9(13,6-8)7-14;/h14H,1-7,13H2;1H |
Clave InChI |
QIFVSQXBGWVOSM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC12CC(C2)(CO)N)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanaminehydrochloride](/img/structure/B13509709.png)
![(1S,2R,4S,5S)-5-Amino-2-methylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13509711.png)
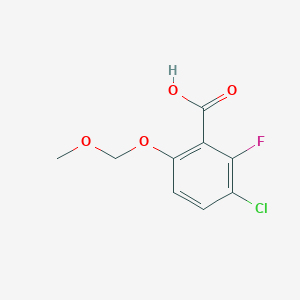
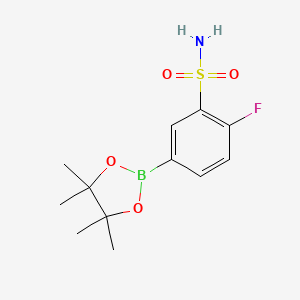
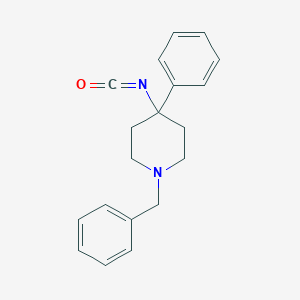
![tert-butyl N-[(3R)-3-amino-3-(thiophen-2-yl)propyl]-N-methylcarbamate](/img/structure/B13509730.png)
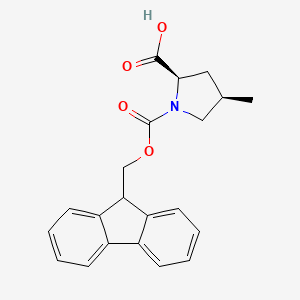
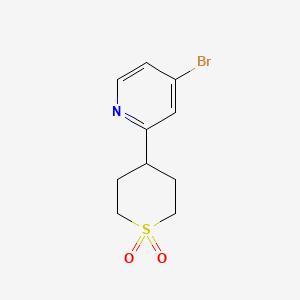
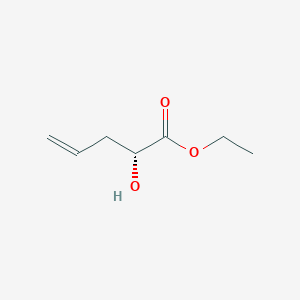
![1-{1-methyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B13509742.png)
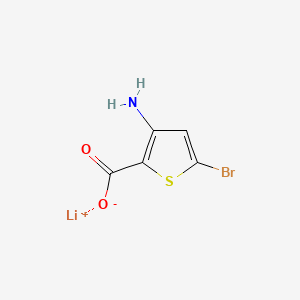
amino}methyl)furan-2-carboxylic acid](/img/structure/B13509752.png)
